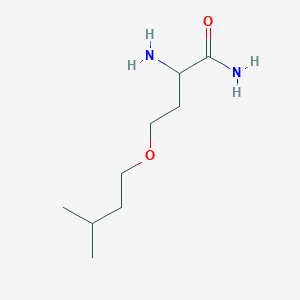![molecular formula C12H16N2O5S B13572262 {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is an organic compound that features a phenyl ring substituted with a butylsulfamoyl group and a carbamoylformic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid typically involves multi-step organic reactions. One common approach is the introduction of the butylsulfamoyl group to the phenyl ring through sulfonation followed by amination. The carbamoylformic acid moiety can be introduced via a formylation reaction. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid involves its interaction with specific molecular targets. The butylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The carbamoylformic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butylsulfamoyl and carbamoylformic acid groups.
Sulfonamides: Compounds with a sulfonamide group, similar to the butylsulfamoyl group in the target compound.
Carbamates: Compounds containing a carbamate group, similar to the carbamoylformic acid moiety.
Uniqueness
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is unique due to the combination of the butylsulfamoyl and carbamoylformic acid groups on a phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
属性
分子式 |
C12H16N2O5S |
|---|---|
分子量 |
300.33 g/mol |
IUPAC 名称 |
2-[3-(butylsulfamoyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-7-13-20(18,19)10-6-4-5-9(8-10)14-11(15)12(16)17/h4-6,8,13H,2-3,7H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
QTLFPMXBYBSUBT-UHFFFAOYSA-N |
规范 SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


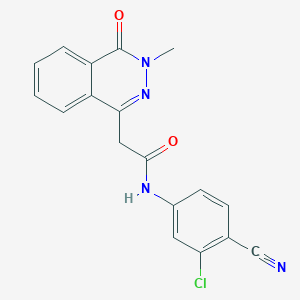

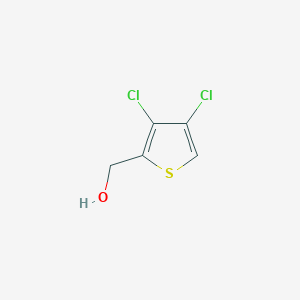
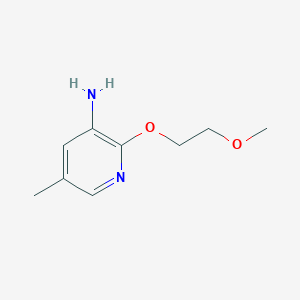
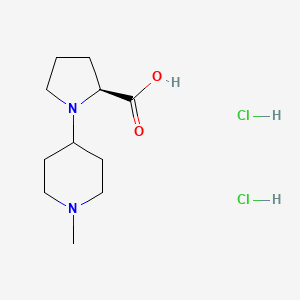
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
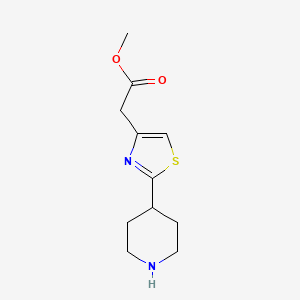

![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)




